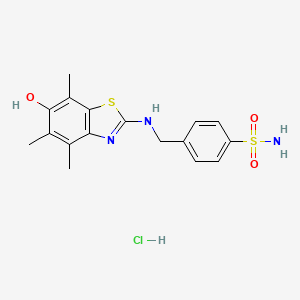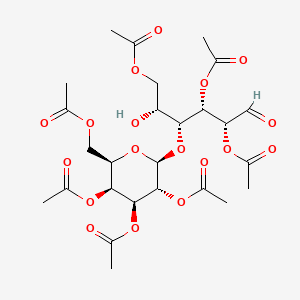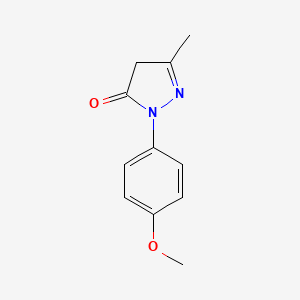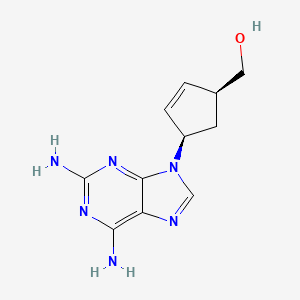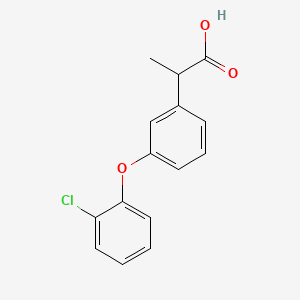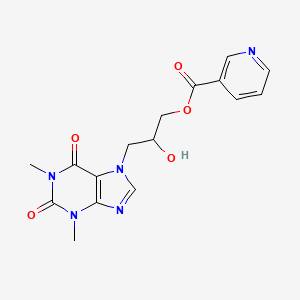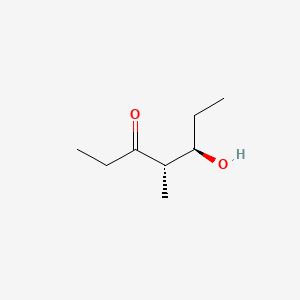
Sitophilure
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5R-Hydroxy-4S-methylheptan-3-one is a beta-hydroxy ketone.
Aplicaciones Científicas De Investigación
Synthesis of Sitophilure
Sitophilure, primarily recognized as an aggregation pheromone of pests like Sitophilus oryzae and Sitophilus zeamais, has been the focus of various synthesis efforts. Researchers have achieved asymmetric synthesis with high enantiomeric excess, emphasizing its importance in pheromone chemistry. For instance, the asymmetric synthesis of sitophilure was accomplished with a 42% overall yield and a remarkable 97% enantiomeric excess, employing an innovative approach involving an asymmetric acyl-thiazolidinethione propionate aldol reaction (Lu et al., 2009). Similarly, another study achieved the asymmetric synthesis of (+)-sitophilure with an 18% overall yield and 82% enantiomeric excess, highlighting the complexity and precision involved in these synthetic processes (Pilli & Riatto, 1999).
Application in Pest Management
Sitophilure plays a significant role in pest management due to its function as an aggregation pheromone. Studies have explored its synthesis for use in controlling pest populations in stored grain. The understanding of its chemical structure and the ability to produce it synthetically aids in developing strategies to mitigate pests that threaten stored food supplies. For example, research into the olfactory perception of aggregation pheromones, including sitophilure, provides insights into the behavioral patterns of pests and opens pathways for developing more effective pest control methods (Levinson et al., 1990).
Propiedades
Número CAS |
71699-35-9 |
|---|---|
Nombre del producto |
Sitophilure |
Fórmula molecular |
C8H16O2 |
Peso molecular |
144.21 g/mol |
Nombre IUPAC |
(4S,5R)-5-hydroxy-4-methylheptan-3-one |
InChI |
InChI=1S/C8H16O2/c1-4-7(9)6(3)8(10)5-2/h6-7,9H,4-5H2,1-3H3/t6-,7+/m0/s1 |
Clave InChI |
GEZUGFBWAPDBGZ-NKWVEPMBSA-N |
SMILES isomérico |
CC[C@H]([C@H](C)C(=O)CC)O |
SMILES |
CCC(C(C)C(=O)CC)O |
SMILES canónico |
CCC(C(C)C(=O)CC)O |
Sinónimos |
sitophilure sitophilure, (R*,R*)-isomer sitophilure, (R-(R*,R*))-isomer sitophilure, (R-(R*,S*))-isomer sitophilure, (S(R*,R*))-isomer sitophilure, (S-(R*,S*))-isome |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



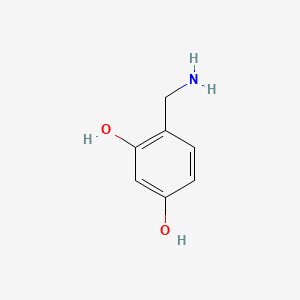
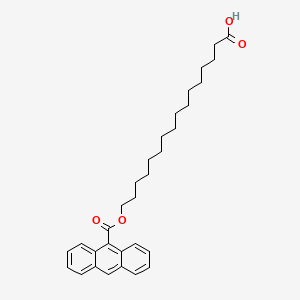
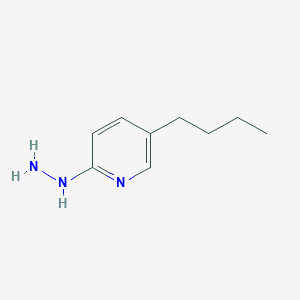
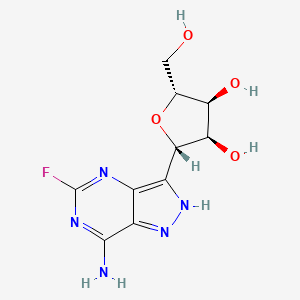
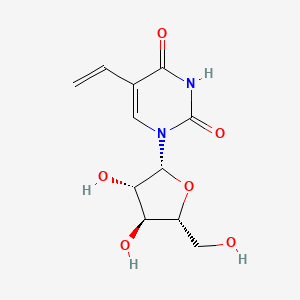
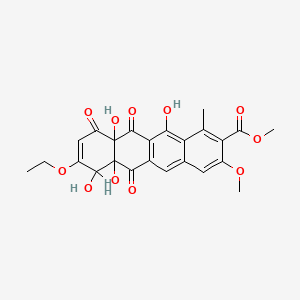
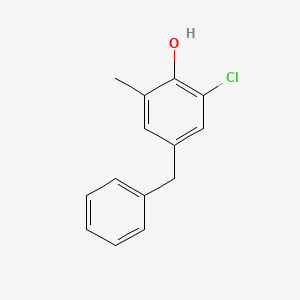
![N-[1'-(6-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-4-hydroxyspiro[3,4-dihydrochromene-2,4'-piperidine]-6-yl]methanesulfonamide](/img/structure/B1203801.png)
